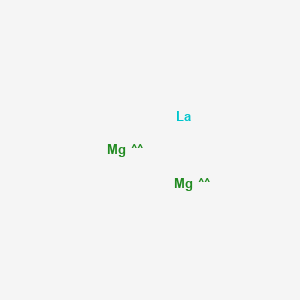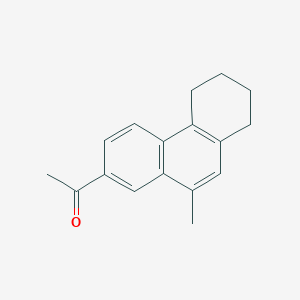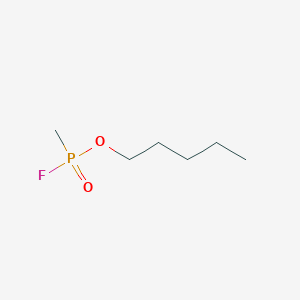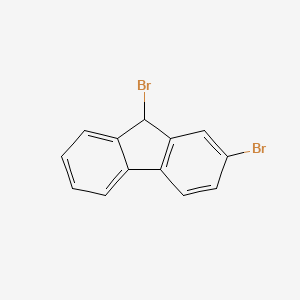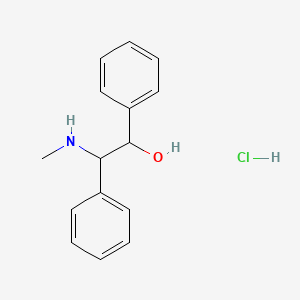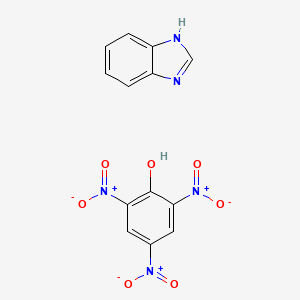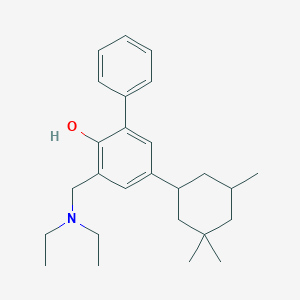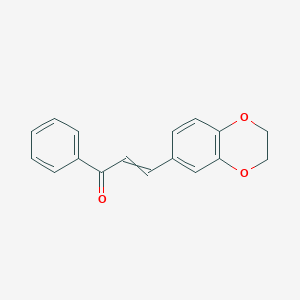
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one is an organic compound that features a benzodioxin ring fused to a phenylprop-2-en-1-one structure
Métodos De Preparación
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction proceeds through nucleophilic substitution, yielding the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as the use of catalytic amounts of reagents and advanced purification techniques.
Análisis De Reacciones Químicas
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one can be compared with other benzodioxin derivatives, such as:
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Studied for its potential in medicinal chemistry.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Exhibits enzyme inhibitory activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5533-90-4 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H14O3/c18-15(14-4-2-1-3-5-14)8-6-13-7-9-16-17(12-13)20-11-10-19-16/h1-9,12H,10-11H2 |
Clave InChI |
JMBNMSBPJPYQPQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
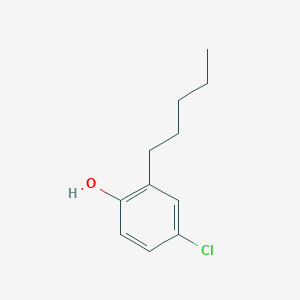
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
